N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
CAS No.: 1100757-95-6
Cat. No.: VC5079171
Molecular Formula: C13H14ClN3O3S2
Molecular Weight: 359.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100757-95-6 |
|---|---|
| Molecular Formula | C13H14ClN3O3S2 |
| Molecular Weight | 359.84 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C13H14ClN3O3S2/c1-22(19,20)17-6-2-3-10(17)12(18)16-13-15-9-5-4-8(14)7-11(9)21-13/h4-5,7,10H,2-3,6H2,1H3,(H,15,16,18) |
| Standard InChI Key | UBJCOSIUMDHRET-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a complex organic compound that combines a benzothiazole moiety with a pyrrolidine ring, featuring a methanesulfonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness. It has a molecular formula of C13H14ClN3O3S2 and a molecular weight of approximately 359.9 g/mol .
Synthesis Methods
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with appropriate pyrrolidine derivatives under controlled conditions. The specific reaction pathways can vary based on the reagents and solvents used, often involving nucleophilic substitution or cyclization reactions.
Biological Activities and Potential Applications
Compounds containing benzothiazole moieties have been reported to exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the methanesulfonyl group in N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide may enhance its ability to interact with biological targets, making it a promising candidate for further research in drug development.
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide shares structural similarities with other benzothiazole derivatives but is distinct due to its pyrrolidine ring and methanesulfonyl group. For comparison:
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